1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea
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Overview
Description
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core substituted with a methyl group and a p-tolyl urea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazole and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Urea Formation: The final step involves the reaction of the thiazolopyrimidine intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols can replace the p-tolyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-phenylurea
- 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(m-tolyl)urea
- 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(o-tolyl)urea
Comparison: Compared to these similar compounds, 1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea is unique due to the specific positioning of the methyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may enhance its ability to interact with certain molecular targets, making it a compound of interest for further research.
Properties
IUPAC Name |
1-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)17-14(21)18-12-10(2)16-15-19(13(12)20)7-8-22-15/h3-8H,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGYIWKDLMRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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